3,4-Dihydropyrimido[5,4-d]pyrimidine
Description
Propriétés
Numéro CAS |
100047-44-7 |
|---|---|
Formule moléculaire |
C6H6N4 |
Poids moléculaire |
134.142 |
Nom IUPAC |
5,8-dihydropyrimido[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H6N4/c1-5-6(10-3-7-1)2-8-4-9-5/h1,3-4H,2H2,(H,8,9) |
Clé InChI |
HFBHECKUQKDKGI-UHFFFAOYSA-N |
SMILES |
C1C2=NC=NC=C2NC=N1 |
Synonymes |
Pyrimido[5,4-d]pyrimidine, 3,4-dihydro- (6CI) |
Origine du produit |
United States |
Applications De Recherche Scientifique
Synthesis and Structural Importance
3,4-Dihydropyrimido[5,4-d]pyrimidines are synthesized through various methods, including the Dimroth rearrangement and one-pot reactions involving piperidine and aldehydes. These compounds serve as "privileged structures" in drug discovery, meaning they can interact with multiple biological targets due to their structural versatility .
Table 1: Synthesis Methods of 3,4-Dihydropyrimido[5,4-d]pyrimidine
| Synthesis Method | Description |
|---|---|
| Dimroth Rearrangement | Converts 3,4-dihydropyrimido[5,4-d]pyrimidines to aromatic derivatives through piperidine reaction. |
| One-Pot Reaction | Involves acetylacetone and catalysis under solvent-free conditions for efficient synthesis. |
Biological Activities
The biological relevance of 3,4-dihydropyrimido[5,4-d]pyrimidines includes a wide range of pharmacological effects:
- Anticancer Activity : These compounds have shown promise in inhibiting various cancer cell lines. For instance, derivatives have been tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with notable efficacy .
- Anti-inflammatory Effects : Certain derivatives exhibit significant anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Antiviral Properties : Research indicates potential effectiveness against viral infections such as HIV and herpes simplex virus .
Table 2: Biological Activities of this compound Derivatives
Case Studies
Several case studies highlight the applications of this compound in drug development:
-
Case Study 1: Anticancer Drug Development
A series of pyrimido derivatives were synthesized and tested for their anticancer properties. Compound 40 showed high potency against multiple cancer cell lines with selective inhibition of EGFR pathways . -
Case Study 2: Anti-inflammatory Agents
Research demonstrated that specific derivatives exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential as safer alternatives in chronic inflammatory conditions .
Q & A
Q. What are the common synthetic strategies for preparing 3,4-Dihydropyrimido[5,4-d]pyrimidine derivatives?
Answer: The synthesis of this scaffold typically involves:
- Tandem reactions : A one-pot approach using sequential cyclization and functionalization, as demonstrated in the synthesis of 4,8-disubstituted derivatives via a tandem reaction (e.g., coupling with aldehydes and barbituric acid derivatives) .
- Solvent-free nanocatalysis : Utilizing catalysts like sulfonated nanoporous silica (SNPS-AT/SO3H) under solvent-free conditions to achieve high yields (85–90%) and thermal stability (up to 550°C) .
- Regioselective protocols : Silica sodium carbonate-mediated reactions to control substitution patterns, critical for generating bioactive analogs .
Q. Key Variables Influencing Yields :
- Catalyst type (e.g., SNPS-AT/SO3H vs. traditional acids).
- Solvent vs. solvent-free conditions (solvent-free methods reduce side reactions).
- Temperature (e.g., 550°C for nanocatalyst stability) .
Q. What analytical techniques are essential for characterizing this compound derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substitution patterns (e.g., distinguishing between 4- and 8-position substituents) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, particularly for novel derivatives .
- Differential Thermogravimetric Analysis (DTG) : Assesses thermal stability during synthesis (e.g., decomposition at 550°C for solvent-free reactions) .
- X-ray Crystallography : Resolves ambiguous structural assignments in complex derivatives .
Q. What are the primary pharmacological targets of pyrimido[5,4-d]pyrimidine derivatives?
Answer:
- GPR119 Agonists : 4,8-Disubstituted derivatives show promise in type 2 diabetes research by enhancing glucose-dependent insulin secretion .
- Adenosine Receptor Antagonists : Thiazolo[5,4-d]pyrimidines exhibit nanomolar affinity for A1/A2A receptors, relevant to neurodegenerative and cardiovascular diseases .
- CXCR2 Chemokine Receptor Antagonists : Pyrido[3,4-d]pyrimidines modulate inflammatory responses, with potential applications in autoimmune disorders .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of polysubstituted derivatives?
Answer:
- Nanocatalyst Design : SNPS-AT/SO3H promotes regioselective cyclization in solvent-free conditions, minimizing byproducts .
- Directing Groups : Use of 2,3-difluorobenzyl thiol or amines to steer substitutions to specific positions (e.g., Scheme 5 in ) .
- Solvent Optimization : Polar aprotic solvents (e.g., ACN) enhance reactivity at electron-deficient positions .
Q. Case Study :
- Substituting 1,3-dimethyl barbituric acid at the 4-position of the core structure achieved 85% regioselectivity using SNPS-AT/SO3H .
Q. How do researchers address contradictions in reported synthetic yields across methodologies?
Answer:
- Variable Analysis : Compare catalyst efficiency (e.g., SNPS-AT/SO3H vs. silica sodium carbonate), solvent polarity, and reaction time. For example, solvent-free conditions increased yields by 15–20% compared to traditional methods .
- Reproducibility Protocols : Standardize reaction scales and purification techniques (e.g., column chromatography vs. recrystallization) to mitigate batch-to-batch variability .
Q. Example :
- A tandem reaction using 4-chlorobenzaldehyde yielded 75% product in ACN but only 60% in THF due to solvent polarity effects .
Q. What strategies optimize structure-activity relationship (SAR) studies for GPR119 agonists?
Answer:
Q. How are pharmacological activities validated against adenosine receptors?
Answer:
- Radioligand Binding Assays : Use [3H]-DPCPX for A1 and [3H]-ZM241385 for A2A receptors to determine Ki values (e.g., compound 18: A1 Ki = 1.9 nM, A2A Ki = 0.06 nM) .
- Functional Antagonism : Measure cAMP production in CHO cells to confirm receptor blockade .
- Behavioral Models : Assess antidepressant efficacy in forced swim tests (FST) and tail suspension tests (TST) in mice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
